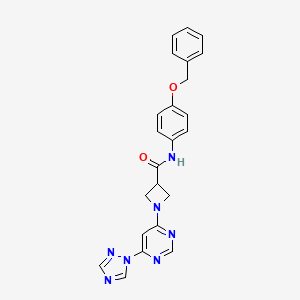

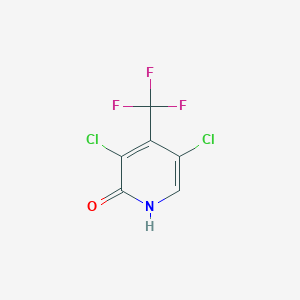

(2-Methyl-quinolin-4-yloxy)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

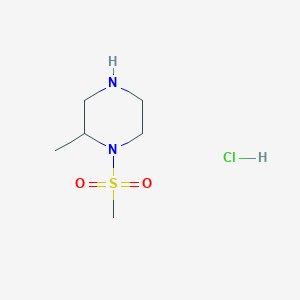

(2-Methyl-quinolin-4-yloxy)-acetic acid, also known as MQOA, is an organic compound that is widely used in the fields of science and medicine. It is a carboxylic acid derivative and has a molecular weight of 180.21 g/mol. MQOA is a white crystalline solid and is soluble in water and ethanol. It is used in a variety of scientific and medical applications, including as a reagent in biochemical and physiological experiments, as a catalyst in synthesis reactions, and as a drug target in drug discovery.

Aplicaciones Científicas De Investigación

Synthesis and Characterization:

- A related compound, (5,7-dichloro-quinolin-8-yloxy) acetic acid, was synthesized and characterized using various spectroscopic techniques. This study contributes to understanding the structural and vibrational properties of quinolin-yloxy acetic acid derivatives (Romano et al., 2012).

Chemical Synthesis and Biological Properties:

- Another study focused on the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were characterized to explore their potential biological applications (Saeed et al., 2014).

Antimicrobial Activities:

- A variant, 2-(Quinolin-4-yloxy)acetamides, demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth, showing potential as a new class of antitubercular agents. These compounds were active against drug-susceptible and drug-resistant strains without apparent toxicity to certain cell types (Pissinate et al., 2016).

Potential in HIV-1 Treatment:

- 2-(Quinolin-3-yl)-acetic-acid derivatives, similar in structure to the queried compound, have been identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, indicating their potential as antiretroviral compounds (Kessl et al., 2012).

Applications in Plant Biotechnology:

- Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, a compound structurally related to the query, were studied for their effect on rhizogenesis in Paulownia clones. This research highlights the potential use of quinoline derivatives in plant microclonal propagation (Zavhorodnii et al., 2022).

Propiedades

IUPAC Name |

2-(2-methylquinolin-4-yl)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(16-7-12(14)15)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNKENIWGLHVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)

![5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride](/img/structure/B2381255.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)